4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one
Description
Core Structure
Substituent Effects
Computational Insights
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV , indicating moderate electronic stability. The dipole moment (6.8 D) arises from polarized C=O and N–C bonds in the phthalazinone and piperazine moieties.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous benzhydrylpiperazine derivatives provide insights:
Predicted Crystal System
Intermolecular Interactions
Packing Efficiency
The molecular packing density is estimated at 1.32 g/cm³ , typical for aromatic heterocycles with flexible substituents.
Spectroscopic Profiling (NMR, IR, UV-Vis)
¹H Nuclear Magnetic Resonance (NMR)
Key signals in DMSO-d₆ at 400 MHz:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.35 | Singlet | 3H | C2-methyl group |
| 3.3–3.5 | Multiplet | 8H | Piperazine CH₂ protons |
| 4.31 | Singlet | 1H | Benzhydryl CH |
| 7.1–7.4 | Multiplet | 10H | Phenyl ring protons |
| 8.45 | Doublet | 2H | Phthalazinone aromatic H |
Infrared (IR) Spectroscopy
Notable absorptions (KBr pellet, cm⁻¹):
- 1680 : Phthalazinone carbonyl (C=O) stretch.
- 1660 : Piperazine carbamate carbonyl (C=O) stretch.
- 1590–1450 : Aromatic C=C bending.
- 1220 : C–N stretch of the piperazine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition in the phthalazinone core.
- λₘₐₓ = 320 nm (ε = 8,700 L·mol⁻¹·cm⁻¹): n→π* transition of the carbonyl groups.
Properties
Molecular Formula |
C27H26N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-benzhydrylpiperazine-1-carbonyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C27H26N4O2/c1-29-26(32)23-15-9-8-14-22(23)24(28-29)27(33)31-18-16-30(17-19-31)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,25H,16-19H2,1H3 |
InChI Key |
ACRPGFQTNGPPRE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-631668 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-631668 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is being researched for its potential therapeutic applications, particularly in the treatment of diseases related to DOT1L inhibition.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-631668 involves the inhibition of DOT1L, an enzyme that plays a crucial role in the methylation of histone proteins. By inhibiting DOT1L, WAY-631668 affects the regulation of gene expression and has potential therapeutic applications in diseases where DOT1L activity is dysregulated.
Comparison with Similar Compounds
(a) Substituent Effects on PARP Inhibition
- Diphenylmethyl vs. Cyclopropylcarbonyl: The diphenylmethyl group in the target compound introduces greater hydrophobicity compared to Olaparib’s cyclopropylcarbonyl group. This may enhance membrane permeability but reduce aqueous solubility (Olaparib: ~0.1 mg/mL at physiological pH) .
- Sulfonyl and Methylpiperazine Analogues : Compounds like D1 () and the methylpiperazine derivative () demonstrate that sulfonyl groups improve metabolic stability, while smaller substituents (e.g., methylpiperazine) may reduce steric hindrance for enzyme interaction .
(b) Antifungal vs. Anticancer Activity
The 4-chlorobenzyl-substituted phthalazinone () exhibits antifungal activity, highlighting how non-piperazine substituents redirect therapeutic utility away from PARP inhibition . In contrast, the target compound’s piperazine-linked diphenylmethyl group aligns it more closely with PARP-targeted agents like Olaparib.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The target compound’s high molecular weight and hydrophobicity likely result in lower solubility compared to Olaparib, necessitating formulation optimization for clinical use .
- Selectivity : Unlike Olaparib, which selectively inhibits PARP1/2/3, the diphenylmethyl group might confer off-target interactions due to its structural resemblance to kinase inhibitors (e.g., dasatinib’s phenylpiperazine motifs) .
Biological Activity
The compound 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a synthetic derivative that belongs to the class of piperazine-based compounds. This compound exhibits a range of biological activities and has potential therapeutic applications, particularly in the fields of neurology and cardiology. This article provides a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is , with a molecular weight of approximately 364.46 g/mol. The compound features a piperazine ring, which is known for its pharmacological properties, including interactions with various neurotransmitter receptors.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including those similar to 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one, exhibit significant antidepressant and anxiolytic effects. A study demonstrated that compounds with piperazine moieties can modulate serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders.
Cardiovascular Effects
The compound's structural similarities to other known cardiovascular agents suggest potential inotropic and vasodilatory effects. For instance, related piperazine derivatives have shown promise in enhancing cardiac contractility and reducing vascular resistance in animal models. A comparative analysis revealed that certain piperazine compounds produced greater inotropic effects in isolated rat hearts compared to guinea pig hearts, indicating species-specific responses that warrant further investigation.
Inhibition of Lipoxygenase
Another significant aspect of the biological activity of this compound is its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Compounds like 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one may contribute to anti-inflammatory effects by inhibiting these pathways.
Study on Cardiac Activity
In a controlled study involving anesthetized dogs, related compounds demonstrated both direct inotropic and vasodilatory effects. The vasodilatory activity was more pronounced with specific analogs, suggesting that structural modifications can significantly influence pharmacological outcomes .
Anxiolytic Activity Assessment
A behavioral study assessed the anxiolytic properties of related piperazine derivatives using established animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting the hypothesis that these compounds can effectively modulate anxiety pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 364.46 g/mol |
| Primary Biological Activities | Antidepressant, Anxiolytic, Cardiovascular |
| Lipoxygenase Inhibition | Yes |
Preparation Methods
Preparation of 4-Carboxy-2-methylphthalazin-1(2H)-one (Intermediate A)
The phthalazinone core is typically synthesized from anthranilic acid derivatives. A validated protocol involves:
-
Cyclocondensation : Reacting methyl anthranilate with hydrazine hydrate to form 2-methyl-1,2-dihydrophthalazine-1,4-dione.
-
Oxidation : Treating the dihydrophthalazine with potassium permanganate (KMnO₄) in acidic conditions to introduce the ketone group at position 4.
-
Carboxylation : Direct carboxylation using carbon monoxide under palladium catalysis or via hydrolysis of a nitrile intermediate.
Critical Parameters :
Synthesis of 4-(Diphenylmethyl)piperazine (Intermediate B)
This intermediate is prepared through a two-step sequence:
-
Benzhydryl Chloride Formation : Reacting diphenylmethanol with thionyl chloride (SOCl₂) in dichloromethane.
-
N-Alkylation : Treating piperazine with benzhydryl chloride in the presence of triethylamine (TEA) to achieve selective mono-alkylation.
Reaction Conditions :
-
Molar ratio of piperazine to benzhydryl chloride: 1:1.1 to minimize di-alkylation.
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Coupling of Intermediates A and B
Acyl Chloride Activation
Intermediate A is converted to its acyl chloride derivative using thionyl chloride (SOCl₂):
Key Considerations :
Amide Bond Formation
The acyl chloride reacts with Intermediate B under Schotten-Baumann conditions:
Optimized Conditions :
-
Base: Triethylamine (2.5 equivalents) to neutralize HCl.
-
Solvent: Dichloromethane at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours.
-
Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine.
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
As an alternative to acyl chlorides, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used:
Advantages :
Solid-Phase Synthesis
A patent-disclosed method immobilizes Intermediate B on Wang resin, followed by iterative deprotection and coupling steps. This approach facilitates high-throughput screening but requires specialized equipment.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.
-
Melting Point : 218–220°C (decomposition observed above 220°C).
Challenges and Optimization Opportunities
Common Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
